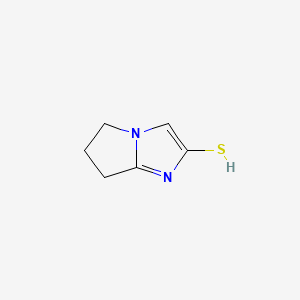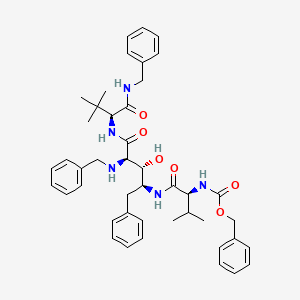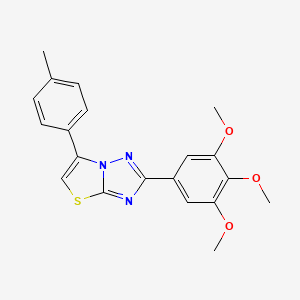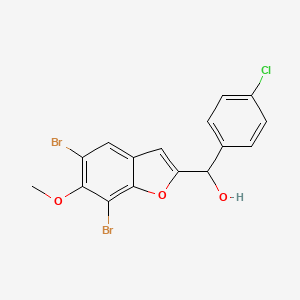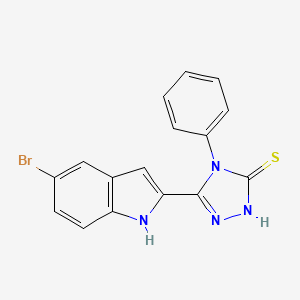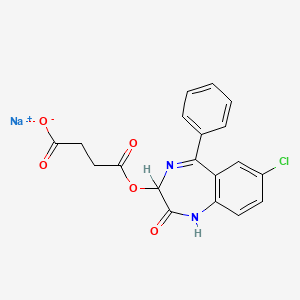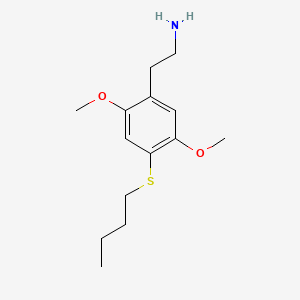
4-(Butylthio)-2,5-dimethoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylthio)-2,5-dimethoxyphenethylamine is a phenethylamine derivative known for its unique chemical structure and potential applications in various fields. This compound features a phenethylamine backbone substituted with butylthio and dimethoxy groups, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-2,5-dimethoxyphenethylamine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 2,5-dimethoxyphenethylamine with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the butylthio group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2,5-dimethoxyphenethylamine with a butyl group.
Substitution: Various substituted phenethylamine derivatives.
Applications De Recherche Scientifique
4-(Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The butylthio and dimethoxy groups may enhance its binding affinity and selectivity for certain targets, leading to various biological effects. The compound may modulate signaling pathways, alter neurotransmitter levels, or inhibit specific enzymes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyphenethylamine: Lacks the butylthio group, resulting in different chemical and biological properties.
4-(Methylthio)-2,5-dimethoxyphenethylamine: Similar structure but with a methylthio group instead of a butylthio group, leading to variations in reactivity and potency.
4-(Ethylthio)-2,5-dimethoxyphenethylamine: Contains an ethylthio group, which may affect its pharmacokinetics and interactions with molecular targets.
Uniqueness
4-(Butylthio)-2,5-dimethoxyphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The butylthio group may enhance its lipophilicity, affecting its absorption, distribution, and interaction with biological membranes
Propriétés
Numéro CAS |
732244-33-6 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
2-(4-butylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-10-12(16-2)11(6-7-15)9-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
Clé InChI |
LGUVDOBGXUFUAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



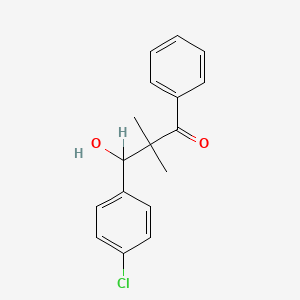

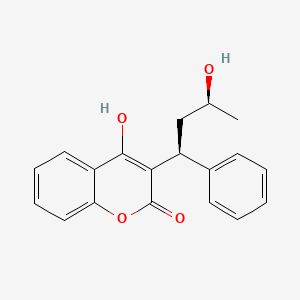
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

